molecular formula C17H26BNO5 B572548 (3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid CAS No. 1310404-86-4

(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid

Cat. No. B572548
CAS RN: 1310404-86-4
M. Wt: 335.207
InChI Key: GGYHINILIVWLOA-UHFFFAOYSA-N
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Description

“(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 2096340-06-4. It has a molecular weight of 335.21 and its molecular formula is C17H26BNO5 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.21 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form . Unfortunately, other physical and chemical properties such as solubility, melting point, and boiling point are not available in the resources.

Mechanism of Action

Target of Action

It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound, being a boronic acid derivative, is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides . The compound’s piperidine moiety can form a complex with the palladium catalyst, facilitating the transmetalation step of the Suzuki-Miyaura reaction .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The compound, as a boronic acid derivative, participates in the transmetalation step of the reaction .

Result of Action

The compound is primarily used as a reagent in chemical reactions rather than having a direct biological effect . In the context of PROTAC development, the compound serves as a linker that connects the E3 ligase recruiting moiety to the target protein binding moiety . The successful construction of a PROTAC can lead to the degradation of a specific target protein, altering cellular functions .

Action Environment

The action of this compound, particularly its role in chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst . For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also often performed in an inert atmosphere to prevent oxidation .

Advantages and Limitations for Lab Experiments

The main advantage of using Boc-Phe-Bor in laboratory experiments is its versatility. It can be used to modify a wide range of substrates and can be used in a variety of biochemical and physiological experiments. However, one limitation is that it is not very soluble in water, so it may not be suitable for use in aqueous solutions.

Future Directions

In the future, Boc-Phe-Bor could be used to develop more efficient and specific drug delivery systems. It could also be used to study the effects of drugs and compounds on different cell types, such as cancer cells. In addition, Boc-Phe-Bor could be used to investigate the effects of drugs on gene expression and epigenetic regulation. Finally, it could be used to develop new methods for the synthesis of complex molecules, such as peptides and proteins.

Synthesis Methods

Boc-Phe-Bor can be synthesized using a number of different methods, including the reaction of tert-butyl bromoacetate with p-methoxyphenylboronic acid in the presence of anhydrous potassium carbonate and a catalytic amount of piperidine. This reaction yields the desired product in high yields and with minimal side products.

Scientific Research Applications

Boc-Phe-Bor has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used as a catalyst in the synthesis of complex molecules, such as peptides and proteins. In addition, Boc-Phe-Bor has been used in biochemical and physiological experiments to study the mechanisms of action of various drugs and compounds.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19-9-7-13(8-10-19)12-23-15-6-4-5-14(11-15)18(21)22/h4-6,11,13,21-22H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYHINILIVWLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681911
Record name (3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methoxy}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310404-86-4
Record name (3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methoxy}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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